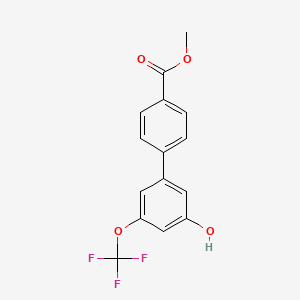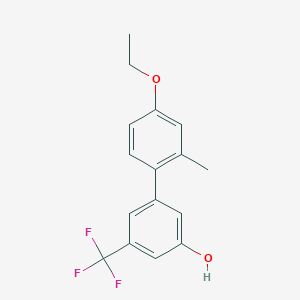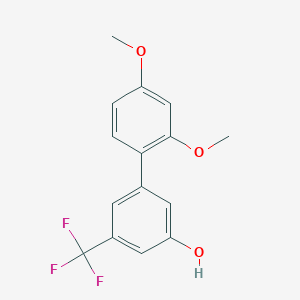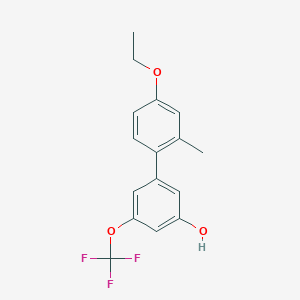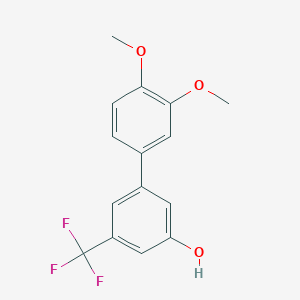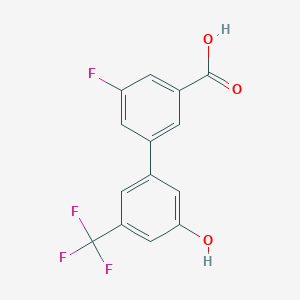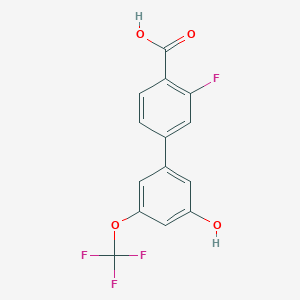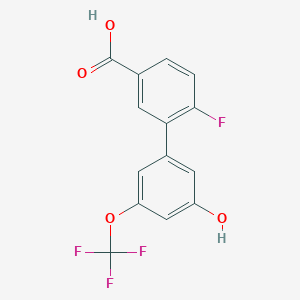
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) is an organic compound belonging to the class of phenols. It is used in a variety of scientific and laboratory experiments and is known for its unique properties. It has a wide range of applications in areas such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to be useful in the synthesis of a variety of compounds, including drugs, and has been studied for its potential medicinal benefits.
Scientific Research Applications
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its potential medicinal benefits. It has been used in the synthesis of drugs for the treatment of cancer, diabetes, and other diseases. In addition, it has been used in the synthesis of a variety of other compounds, such as catalysts and reagents.
Mechanism of Action
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) is an organic compound that acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the synthesis of prostaglandins, which are hormones that regulate inflammation, pain, and fever. By inhibiting the action of COX-2, 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) are largely due to its ability to inhibit the action of COX-2. By blocking the action of COX-2, 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) can reduce inflammation, pain, and fever. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, which can be beneficial in treating a variety of conditions, including arthritis and other inflammatory diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) in laboratory experiments is its ability to inhibit the action of COX-2. This compound can be used to study a variety of biochemical and physiological processes, such as inflammation, pain, and fever. However, this compound can also be toxic in high concentrations and should be used with caution in laboratory experiments.
Future Directions
There are a number of potential future directions for the use of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%). These include further research into its potential medicinal benefits, its use in the synthesis of drugs, and its potential applications in the development of catalysts and reagents. In addition, this compound could be explored for its potential use in the development of new drugs or treatments for a variety of diseases. Finally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential toxicity in high concentrations.
Synthesis Methods
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%) can be synthesized through a series of reactions. The first step is to react 5-chloro-2-fluorophenol with trifluoromethanesulfonic acid in the presence of a base. This reaction results in the formation of 5-chloro-2-fluorophenyl trifluoromethanesulfonate. The trifluoromethanesulfonate is then treated with sodium hydroxide, resulting in the formation of 5-(5-carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol (95%).
properties
IUPAC Name |
4-fluoro-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O4/c15-12-2-1-7(13(20)21)5-11(12)8-3-9(19)6-10(4-8)22-14(16,17)18/h1-6,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWQCVPBGDJPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686677 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262003-73-5 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

